Methyl 5-bromo-4-chloro-2-fluorobenzoate
Description
Methyl 5-bromo-4-chloro-2-fluorobenzoate (CAS: 951884-02-9) is a halogenated aromatic ester with the molecular formula C₈H₅BrClFO₂. Its structure features a benzoate backbone substituted with bromine (position 5), chlorine (position 4), fluorine (position 2), and a methyl ester group (position 1). This compound is commonly used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing halogen substituents, which enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and stabilize intermediates during synthesis .
Properties
IUPAC Name |
methyl 5-bromo-4-chloro-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCDFCRHGYGKGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650506 | |
| Record name | Methyl 5-bromo-4-chloro-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-02-9 | |
| Record name | Methyl 5-bromo-4-chloro-2-fluorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-4-chloro-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 5-bromo-4-chloro-2-fluoro-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-4-chloro-2-fluorobenzoate typically involves the esterification of 5-bromo-4-chloro-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4-chloro-2-fluorobenzoate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The methyl ester can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux.
Oxidation: Potassium permanganate in aqueous solution under reflux.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with different functional groups depending on the nucleophile used.
Reduction: 5-bromo-4-chloro-2-fluorobenzyl alcohol.
Oxidation: 5-bromo-4-chloro-2-fluorobenzoic acid.
Scientific Research Applications
Methyl 5-bromo-4-chloro-2-fluorobenzoate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-4-chloro-2-fluorobenzoate depends on the specific application. In enzymatic reactions, it acts as a substrate for esterases, which hydrolyze the ester bond to produce the corresponding acid and alcohol . The molecular targets and pathways involved vary depending on the biological system and the specific enzyme .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of Methyl 5-bromo-4-chloro-2-fluorobenzoate to other halogenated benzoates are critical for understanding its unique properties.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects: The triple halogenation (Br, Cl, F) in the target compound enhances its electrophilicity and stability compared to analogs like Methyl 5-bromo-2-chlorobenzoate, which lacks fluorine . Replacing chlorine with a hydroxyl group (as in Methyl 4-bromo-5-fluoro-2-hydroxybenzoate) increases polarity and solubility in polar solvents but reduces stability under acidic conditions .
Synthetic Utility: The presence of fluorine in this compound may improve bioavailability in drug candidates due to its small size and high electronegativity, a feature absent in non-fluorinated analogs . Compounds with fewer halogens (e.g., Methyl 5-bromo-2-chlorobenzoate) are less sterically hindered, favoring reactions requiring planar transition states .
Biological Activity
Methyl 5-bromo-4-chloro-2-fluorobenzoate is a halogenated benzoate compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound has the molecular formula and a molecular weight of approximately 267.48 g/mol. The presence of halogen substituents (bromine, chlorine, and fluorine) on the aromatic ring contributes to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or altering their conformational states due to the presence of halogens, which can engage in non-covalent interactions like halogen bonding.
- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties, suggesting that this compound may exhibit similar effects against pathogenic microorganisms.
- Anticancer Potential : Preliminary studies indicate that halogenated benzoates can influence cancer cell proliferation and apoptosis pathways, warranting further investigation into this compound's anticancer properties.
Antimicrobial Properties
Research has indicated that compounds with structural similarities to this compound possess significant antimicrobial activity. For instance:
| Compound Name | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| 8-Bromo-6-chloroflavone | Bactericidal against pathogens | |
| Methyl 5-bromo-3-chloro-2-fluorobenzoate | Antimicrobial properties observed |
These studies suggest that this compound could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Activity
In vitro studies have shown that halogenated benzoates can induce apoptosis in cancer cells. For example:
| Study Focus | Findings | Reference |
|---|---|---|
| Halogenated benzoates | Induce apoptosis in cancer cell lines | |
| Interaction with P-glycoprotein | Potential for multidrug resistance modulation |
The ability of this compound to interact with cellular mechanisms involved in drug resistance could enhance its efficacy as an anticancer agent.
Case Studies
- Antimicrobial Efficacy : A study investigating the antimicrobial effects of various halogenated compounds found that this compound exhibited significant inhibition against pathogenic bacteria without adversely affecting probiotic strains. This dual effect highlights its potential for therapeutic applications in gut health management .
- Cancer Cell Studies : In a recent experimental setup, this compound was tested on cultured cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
